molecular formula C8H16N2O3 B148101 Ethyl 2-acetamido-2-(ethylamino)acetate CAS No. 133873-10-6

Ethyl 2-acetamido-2-(ethylamino)acetate

Cat. No. B148101
M. Wt: 188.22 g/mol
InChI Key: YZGLWARQMNSPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetamido-2-(ethylamino)acetate, also known as Lidocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most widely used local anesthetics in the world. Lidocaine works by blocking the transmission of nerve impulses, thereby numbing the area where it is applied.

Mechanism Of Action

Ethyl 2-acetamido-2-(ethylamino)acetate works by blocking the voltage-gated sodium channels that are responsible for the transmission of nerve impulses. By blocking these channels, Ethyl 2-acetamido-2-(ethylamino)acetate prevents the transmission of pain signals and numbs the area where it is applied.

Biochemical And Physiological Effects

Ethyl 2-acetamido-2-(ethylamino)acetate has a number of biochemical and physiological effects. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerves. Ethyl 2-acetamido-2-(ethylamino)acetate can also cause a decrease in the release of neurotransmitters, such as norepinephrine and glutamate.

Advantages And Limitations For Lab Experiments

Ethyl 2-acetamido-2-(ethylamino)acetate is a widely used local anesthetic in laboratory experiments due to its ability to block nerve impulses and numb the area where it is applied. However, Ethyl 2-acetamido-2-(ethylamino)acetate has limitations in certain types of experiments, particularly those that require the use of intact nerves or nerve fibers.

Future Directions

There are a number of future directions for the study of Ethyl 2-acetamido-2-(ethylamino)acetate. One area of research is the development of new local anesthetics that are more effective and have fewer side effects than Ethyl 2-acetamido-2-(ethylamino)acetate. Another area of research is the study of the long-term effects of Ethyl 2-acetamido-2-(ethylamino)acetate use, particularly in patients with chronic pain. Additionally, there is ongoing research into the use of Ethyl 2-acetamido-2-(ethylamino)acetate as a treatment for certain types of cancer.

Scientific Research Applications

Ethyl 2-acetamido-2-(ethylamino)acetate has a wide range of scientific research applications. It is commonly used in the study of pain and pain management, as well as in the study of nerve function and transmission. Ethyl 2-acetamido-2-(ethylamino)acetate is also used in the study of cardiac arrhythmias and as a treatment for certain types of arrhythmias.

properties

CAS RN

133873-10-6

Product Name

Ethyl 2-acetamido-2-(ethylamino)acetate

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-acetamido-2-(ethylamino)acetate

InChI

InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11)

InChI Key

YZGLWARQMNSPBY-UHFFFAOYSA-N

SMILES

CCNC(C(=O)OCC)NC(=O)C

Canonical SMILES

CCNC(C(=O)OCC)NC(=O)C

synonyms

Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cold (-78° C.) solution of ethyl 2-acetamido-2-bromoacetate (2.10 g, 9.38 mmol) in dry tetrahydrofuran (80 mL) was added slowly into a cooled (-78° C.) tetrahydrofuran (20 mL) solution of methylamine (1.40 g, 31.04 mmol) over a period of 20 min. The reaction was stirred at -78° C. (1 h), and then at room temperature (1 h). The precipitated salt was filtered and the filtrate concentrated. The residue was purified by flash column chromatography on SiO2 using 3% methanol/chloroform as the eluent to yield the desired compound as a light yellow oil.
Name
ethyl 2-acetamido-2-bromoacetate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

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